2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine
Description
2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine (CAS: 1249293-72-8) is a pyrimidine derivative featuring a 5-amino substituent and a 3,3-dimethylmorpholine moiety at the 2-position of the pyrimidine ring. This molecule has been explored in pharmaceutical research due to the pharmacophoric relevance of pyrimidine and morpholine scaffolds in kinase inhibition and receptor antagonism .
Properties
IUPAC Name |
2-(3,3-dimethylmorpholin-4-yl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-10(2)7-15-4-3-14(10)9-12-5-8(11)6-13-9/h5-6H,3-4,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXOVNGFZGJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C2=NC=C(C=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Mannich Reaction for Morpholine Substitution
The morpholine moiety is introduced via Mannich reactions using formaldehyde and substituted morpholines. For example:
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Reaction : Pyrimidine derivatives react with 3,3-dimethylmorpholine and formaldehyde under reflux (8–20 h) to yield products with up to 85% yield .
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Key Insight : Steric effects from the 3,3-dimethyl group reduce reaction rates compared to 2,6-dimethyl analogs, necessitating longer reaction times .
Table 1: Representative Mannich Reactions
| Substrate | Morpholine Derivative | Conditions | Yield | Source |
|---|---|---|---|---|
| Pyrimidin-5-amine | 3,3-Dimethylmorpholine | Reflux, 8–20 h | 78–85% | |
| 5-Nitropyrimidin-4-amine | 2,6-Dimethylmorpholine | 50% EtOH, 40°C, 20 min | 95% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrimidine ring undergoes nitration and halogenation selectively at the 4-position due to the directing effects of the amine group:
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Nitration :
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Halogenation :
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Bromination : NBS in DMF, RT, 1 h (yield: 65–75%).
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Table 2: EAS Reactivity
| Reaction | Reagents/Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | C4 | 90% | |
| Bromination | NBS, DMF, RT, 1 h | C4 | 75% |
Amino Group Reactivity
The 5-amine group participates in:
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Acylation : Acetic anhydride/pyridine, RT, 2 h → N-acetyl derivatives (85% yield).
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Suzuki Coupling : Pd(PPh₃)₄/K₂CO₃, aryl boronic acids → biaryl products (60–80% yield) .
Table 3: Nucleophilic Modifications
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Ac₂O, pyridine, RT, 2 h | N-Acetylpyrimidine | 85% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h | 5-Arylpyrimidine | 75% |
Transition Metal-Catalyzed Cross-Couplings
The morpholine nitrogen enhances coordination in Pd- or Au-catalyzed reactions:
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Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides (yield: 70–88%) .
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Gold-Catalyzed Cyclization : Generates fused heterocycles (e.g., pyrimido[4,5-b]indoles) .
Table 4: Catalytic Reactions
| Reaction | Catalyst/Base | Outcome | Yield | Source |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | C5-Arylaminopyrimidines | 88% | |
| Au(I)-Catalyzed Cyclization | AuCl(PPh₃), AgOTf | Pyrimidoindole Derivatives | 68% |
Stability and Decomposition
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Thermal Stability : Decomposes above 250°C without melting .
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Hydrolytic Sensitivity : The morpholine ring resists hydrolysis under acidic/basic conditions (pH 2–12, 24 h) .
Mechanistic Insights
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Morpholine Coordination : The 3,3-dimethyl group increases steric hindrance, slowing reactions at the morpholine nitrogen compared to unsubstituted analogs .
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Amine Directing Effects : The 5-amine group activates the pyrimidine ring for EAS at C4, while the morpholine group deactivates C2/C6 positions .
Limitations and Research Gaps
Scientific Research Applications
Chemistry
Building Block for Synthesis :
2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications leading to derivatives with enhanced properties.
Biology
Biological Activity :
Research has indicated that this compound exhibits potential antimicrobial and antiproliferative activities. Studies have focused on its interaction with biological targets, suggesting that it may modulate signaling pathways related to cell proliferation and survival .
Medicine
Therapeutic Agent :
The compound is being explored for its potential as a therapeutic agent. Investigations are ongoing into its efficacy against specific enzymes or receptors involved in diseases such as cancer and autoimmune disorders. The mechanism of action is believed to involve inhibition or activation of molecular targets, which can lead to various biological effects .
Case Studies and Research Findings
- Antiproliferative Effects : A study demonstrated that derivatives of 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine showed significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy .
- Antimicrobial Properties : Another research effort highlighted the compound's efficacy against a range of bacterial strains, indicating its potential use in developing new antimicrobial agents.
- Drug Development : Ongoing drug development pipelines are utilizing this compound in combination therapies targeting specific pathways involved in disease progression. Computational modeling has been employed to predict interactions with target proteins, enhancing the drug design process .
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3,3-dimethylmorpholin-4-yl)pyrimidin-5-amine are compared below with analogous pyrimidine derivatives and related heterocyclic compounds.
Table 1: Structural and Functional Comparison
Key Analysis
Structural Nuances and Pharmacokinetics Morpholine vs. Triazolo/Pyrazolo Fusion: Compounds like SCH 412348 and furanyl-triazolo-pyrimidines exhibit high receptor affinity due to fused heterocyclic systems, but their complexity may increase synthesis difficulty compared to the simpler pyrimidine scaffold of the target compound.
Safety Profiles: Modifications to reduce hERG channel binding (e.g., replacing furanyl groups with bulkier substituents) in triazolo-pyrimidines highlight the importance of substituent choice in minimizing off-target effects—a consideration applicable to morpholine-containing analogs.
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for pyrimidine amines, such as nucleophilic displacement (e.g., substitution of chloro-pyrimidines with amines, as in ). In contrast, triazolo-pyrimidines require multi-step cyclization, increasing synthetic complexity .
Physicochemical Properties
- Solubility : Morpholine derivatives (e.g., SCH 412348) often exhibit moderate aqueous solubility, which can be optimized via formulation adjustments (e.g., salt formation, surfactants) . The dimethylmorpholine group may offer a balance between lipophilicity and solubility compared to purely aromatic analogs.
Biological Activity
2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a protein kinase inhibitor. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core with a morpholine substituent that enhances its solubility and bioavailability. The presence of the morpholine ring is significant as it can influence the compound's interaction with biological targets.
Research indicates that 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine functions primarily as a protein kinase inhibitor , specifically targeting tyrosine kinases involved in cancer progression. Protein kinases play crucial roles in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may effectively block tumor growth and metastasis.
Anticancer Activity
- Inhibition of Tyrosine Kinases : The compound has shown promising results in inhibiting various tyrosine kinases associated with solid tumors. For instance, studies have demonstrated its efficacy against ZAP-70, a kinase implicated in T-cell activation and proliferation, which is often overexpressed in certain cancers .
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound against several human cancer cell lines. For example, it exhibited significant cytotoxic activity against MDA-MB-231 (breast cancer) cells with an IC50 value indicative of effective potency .
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Other Biological Activities
Beyond anticancer properties, 2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-amine has been explored for additional biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens .
- Anti-inflammatory Properties : Some derivatives of pyrimidine compounds have shown anti-inflammatory effects, which could be relevant for conditions such as rheumatoid arthritis or inflammatory bowel disease .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
